potassium;2-anilino-2-oxoacetate
Description
Potassium 2-anilino-2-oxoacetate is a potassium salt derivative of 2-anilino-2-oxoacetic acid, characterized by an aniline group (C₆H₅NH—) attached to an oxoacetate backbone. The potassium ion enhances solubility in polar solvents, making it advantageous for applications in pharmaceuticals or agrochemical synthesis.
Properties
IUPAC Name |
potassium;2-anilino-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3.K/c10-7(8(11)12)9-6-4-2-1-3-5-6;/h1-5H,(H,9,10)(H,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHGNDXCDKXFJR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6KNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of potassium;2-anilino-2-oxoacetate involves specific synthetic routes and reaction conditions. One common method includes the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of small molecules . This technique is essential for ensuring the purity and accuracy of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using advanced techniques such as mechanical processing in the presence of a nucleophile . This method ensures the efficient production of the compound with high yield and purity.
Chemical Reactions Analysis
Types of Reactions: potassium;2-anilino-2-oxoacetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include phosgene and imidazole . The reaction conditions often involve anhydrous environments to prevent unwanted side reactions.
Major Products Formed: The major products formed from the reactions of this compound include amides, carbamates, and ureas . These products are essential for various applications in organic synthesis and peptide coupling.
Scientific Research Applications
potassium;2-anilino-2-oxoacetate has a wide range of scientific research applications. It is used in advanced catalysis, drug delivery, biomedical applications, environmental remediation, and wastewater treatment . Its unique properties make it suitable for these diverse fields, contributing to significant advancements in science and technology.
Mechanism of Action
The mechanism of action of potassium;2-anilino-2-oxoacetate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, influencing biochemical processes . Understanding its mechanism of action is crucial for developing new therapeutic strategies and applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Oxoacetate Family
Ethyl 2-(4-Isopropylanilino)-2-Oxoacetate (CAS 1170812-59-5)
- Molecular Formula: C₁₃H₁₇NO₃
- Key Features : Ethyl ester with a 4-isopropyl-substituted aniline group.
- Comparison: The ethyl ester group reduces water solubility compared to the potassium salt form of potassium 2-anilino-2-oxoacetate. The bulky isopropyl substituent on the aniline ring may hinder steric accessibility in reactions, unlike the unsubstituted aniline in potassium 2-anilino-2-oxoacetate .
Butyl 2-(4-Chloroanilino)-2-Oxoacetate
- Molecular Formula: C₁₂H₁₄ClNO₃ (inferred from ).
- Key Features : Butyl ester with a 4-chloroaniline substituent.
- Comparison: The electron-withdrawing chloro group increases electrophilicity at the carbonyl carbon, enhancing reactivity in nucleophilic substitutions compared to the unsubstituted potassium 2-anilino-2-oxoacetate. The butyl ester further reduces polarity, favoring organic-phase reactions .
2-(2-Ethyl-6-Methylanilino)-2-Oxoacetic Acid (CAS 152019-74-4)
- Molecular Formula: C₁₁H₁₃NO₃
- Key Features : Free acid form with ethyl and methyl substituents on the aniline ring.
- Substituents on the aromatic ring modify electronic effects, altering acidity (pKa) and binding affinity in target interactions .
Potassium Salts with Heterocyclic or Modified Backbones
Benazolin-Potassium (Potassium 4-Chloro-2-Oxobenzothiazoleacetate)
- Molecular Formula: C₉H₅ClKNO₃S ().
- Key Features : Benzothiazole ring system with a chloro substituent.
- Comparison: The benzothiazole moiety introduces aromatic heterocyclic properties, enabling π-π stacking interactions absent in potassium 2-anilino-2-oxoacetate. Used as a herbicide, indicating divergent applications compared to oxoacetate derivatives likely used in synthesis .
Ethyl Potassium Oxalate (Potassium 2-Ethoxy-2-Oxoacetate)
- Molecular Formula : C₄H₅KO₄
- Key Features : Simple oxalate derivative with an ethoxy group.
- Comparison :
Research Findings and Trends
- Substituent Effects : Electron-withdrawing groups (e.g., Cl) on the aniline ring increase electrophilicity, enhancing reactivity in acyl transfer reactions. Steric hindrance from substituents (e.g., isopropyl) may reduce reaction rates .
- Salt vs. Ester Forms : Potassium salts exhibit superior aqueous solubility, favoring applications requiring bioavailability (e.g., drug formulations). Esters are preferred for organic-phase reactions or controlled release .
- Biological Activity : Heterocyclic analogs like Benazolin-Potassium demonstrate that backbone modifications (e.g., benzothiazole) can shift applications from synthesis to agrochemicals .
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